molecular formula C19H12F2N4O B2814049 (E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1798409-09-2

(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide

Número de catálogo: B2814049
Número CAS: 1798409-09-2
Peso molecular: 350.329
Clave InChI: IJBSNLGKRKGGRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide is a synthetic small molecule featuring a pyrazole core substituted with fluorophenyl groups and an acrylamide side chain. This structural motif is associated with significant research potential in oncology and drug discovery. Compounds with the pyrazole scaffold are extensively investigated for their pharmacological properties, including as antitumor agents . The (E)-configured cyanoacrylamide group is a key pharmacophoric element observed in inhibitors targeting protein kinases, which are crucial regulators of cell cycle progression and are often overexpressed in cancers . The presence of fluorine atoms on the phenyl rings is a common strategy in medicinal chemistry to influence the molecule's pharmacokinetics, metabolic stability, and membrane penetration . This product is intended for non-human research applications, such as in vitro enzymatic and cellular assay development, lead optimization studies, and structure-activity relationship (SAR) exploration. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Propiedades

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O/c20-15-6-2-1-5-14(15)18-13(11-23-25-18)9-12(10-22)19(26)24-17-8-4-3-7-16(17)21/h1-9,11H,(H,23,25)(H,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSNLGKRKGGRU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares a central acrylamide scaffold (prop-2-enamide) with a cyano group at the α-position and substituted aromatic/heteroaromatic groups at the β-position. Key structural variations among analogs include:

  • Pyrazole substituents : Position and halogenation of phenyl rings.
  • Aromatic/heteroaromatic β-substituents : Furans, thiophenes, or additional fluorinated phenyl groups.
  • Amide substituents : Fluorophenyl, methylphenyl, or trifluoromethylphenyl groups.
Table 1: Structural Comparison of Selected Analogs
Compound Name β-Substituent Amide Substituent Molecular Formula Key Features Source
(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide 5-(2-fluorophenyl)-1H-pyrazol-4-yl 2-fluorophenyl C₂₀H₁₃F₂N₃O Dual 2-fluorophenyl groups Target Compound
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide 5-(4-methylphenyl)furan-2-yl 3-methyl-1-phenyl-1H-pyrazol-5-yl C₂₅H₂₀N₄O₂ Methylphenyl furan, pyrazole methyl
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide 2,4-dichlorophenyl 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl C₂₂H₁₈Cl₂N₄O₂ Dichlorophenyl, oxopyrazole
(E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-methyl-4-nitrophenyl)furan-2-yl 3-ethoxyphenyl C₂₄H₂₀N₂O₄ Nitrophenyl furan, ethoxy group
(E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl 2-(trifluoromethyl)phenyl C₂₆H₁₇ClF₃N₃O Chlorophenyl pyrazole, CF₃-phenyl

Physicochemical Properties

  • Polarity: Fluorine and cyano groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO).
  • Molecular Weight : Ranges from ~350–450 g/mol, consistent with drug-like properties.
  • Hydrogen Bonding: Amide and cyano groups act as acceptors; pyrazole N-H serves as a donor .

Key Differentiators of the Target Compound

  • Dual Fluorine Substitution: The 2-fluorophenyl groups may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Under alkaline conditions, fluoronitrobenzene derivatives react with alcohols (e.g., pyridinemethanol) to form intermediates .
  • Reduction : Acidic conditions with iron powder reduce nitro groups to amines, requiring precise pH control (e.g., pH 3–4) to avoid over-reduction .
  • Condensation : Cyanoacetic acid reacts with aromatic amines using condensing agents (e.g., DCC or EDC) under anhydrous conditions .

Q. Critical factors :

  • Temperature : Maintain 60–80°C during substitution to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the final compound with >95% purity .

Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed experimentally?

  • NMR Spectroscopy :
    • Coupling constants (J) : trans (E) isomers exhibit larger coupling constants (~12–16 Hz) for α,β-unsaturated carbonyl groups compared to cis (Z) isomers .
    • NOESY : Absence of nuclear Overhauser effect between cyano and fluorophenyl groups confirms the E configuration .
  • X-ray Crystallography : Resolves spatial arrangement of substituents around the double bond .

Advanced Questions

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions may arise from variations in:

  • Assay conditions :
    • Solvent polarity (e.g., DMSO vs. ethanol) affects compound solubility and aggregation .
    • Cell line specificity: Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
  • Data normalization : Include internal controls (e.g., reference inhibitors) to standardize activity metrics .

Q. Example protocol :

Replicate experiments with ≥4 biological replicates to assess reproducibility .

Use LC-MS to verify compound stability under assay conditions .

Q. How can computational methods predict reactivity or binding affinity for this compound?

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases).
    • Validation : Compare docking poses with crystallographic data (if available) .
  • DFT Calculations :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
    • Solvent effects: Include PCM (Polarizable Continuum Model) to simulate aqueous environments .

Case study : DFT-optimized structures align with experimental IR spectra, confirming cyano group reactivity .

Q. What analytical techniques are essential for monitoring synthetic intermediates and final product purity?

Technique Application Conditions/Insights Reference
TLC Track reaction progressSilica gel GF254, UV visualization
HPLC Quantify purityC18 column, acetonitrile/water gradient
HRMS Confirm molecular weightESI+ mode, resolution >30,000
FT-IR Identify functional groups (e.g., C≡N stretch)~2200 cm⁻¹ for cyano group

Q. How does the fluorophenyl group influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the adjacent carbonyl, enhancing reactivity in nucleophilic additions .
  • Steric effects : Ortho-fluorine on the phenyl ring restricts rotation, stabilizing the E isomer .
  • Spectroscopic impact : ¹⁹F NMR shows distinct shifts for para vs. ortho fluorine environments (δ: -110 to -120 ppm) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.